molecular formula C12H9F3O4 B11806849 2-Methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid

2-Methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid

Cat. No.: B11806849
M. Wt: 274.19 g/mol
InChI Key: ICCZUNLDAVOPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a trifluoroethoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of a suitable benzofuran derivative.

    Introduction of Trifluoroethoxy Group: The trifluoroethoxy group is introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol.

    Carboxylation: The final step involves the carboxylation of the benzofuran ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Formation of benzofuran quinones.

    Reduction: Formation of benzofuran alcohols.

    Substitution: Formation of benzofuran derivatives with different substituents.

Scientific Research Applications

2-Methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid: A structurally similar compound with different substituents.

    Tembotrione: Another compound with a trifluoroethoxy group, used as a herbicide.

Uniqueness

2-Methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and bioavailability, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H9F3O4

Molecular Weight

274.19 g/mol

IUPAC Name

2-methyl-4-(2,2,2-trifluoroethoxy)-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C12H9F3O4/c1-6-2-8-9(18-5-12(13,14)15)3-7(11(16)17)4-10(8)19-6/h2-4H,5H2,1H3,(H,16,17)

InChI Key

ICCZUNLDAVOPMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OCC(F)(F)F)C(=O)O

Origin of Product

United States

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